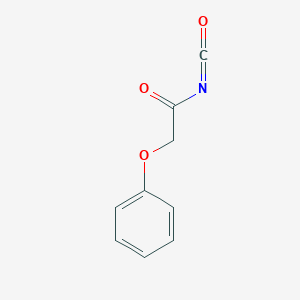
Phenoxyacetyl isocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenoxyacetyl isocyanate is an organic compound characterized by the presence of both phenoxy and isocyanate functional groups
準備方法
Synthetic Routes and Reaction Conditions: Phenoxyacetyl isocyanate can be synthesized through several methods. One common approach involves the reaction of phenoxyacetic acid with phosgene in the presence of a base. The reaction proceeds as follows: [ \text{Phenoxyacetic acid} + \text{Phosgene} \rightarrow \text{Phenoxyacetyl chloride} + \text{HCl} ] [ \text{Phenoxyacetyl chloride} + \text{Ammonia} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of isocyanates often involves the phosgene method due to its efficiency. non-phosgene methods are being explored to mitigate the environmental and health risks associated with phosgene. These methods include the thermal decomposition of carbamates and the use of carbonylation reactions .
化学反応の分析
Types of Reactions: Phenoxyacetyl isocyanate undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form phenoxyacetic acid and carbon dioxide.
Alcoholysis: Reacts with alcohols to form carbamates.
Aminolysis: Reacts with amines to form ureas.
Common Reagents and Conditions:
Hydrolysis: Water, often catalyzed by tertiary amines.
Alcoholysis: Alcohols, catalyzed by metal salts such as tin or iron.
Aminolysis: Primary or secondary amines, often under mild conditions
Major Products:
Hydrolysis: Phenoxyacetic acid and carbon dioxide.
Alcoholysis: Phenoxyacetyl carbamates.
Aminolysis: Phenoxyacetyl ureas.
科学的研究の応用
Phenoxyacetyl isocyanate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various derivatives.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and coatings due to its reactivity with polyols and amines
作用機序
The mechanism of action of phenoxyacetyl isocyanate involves its high reactivity towards nucleophiles. The isocyanate group (-NCO) readily reacts with nucleophilic species such as water, alcohols, and amines. This reactivity is attributed to the electrophilic nature of the carbon atom in the isocyanate group, which facilitates nucleophilic attack. The resulting products, such as carbamates and ureas, are formed through the addition-elimination mechanism .
類似化合物との比較
Phenoxyacetyl isocyanate can be compared with other isocyanates such as phenyl isocyanate and methyl isocyanate:
Phenyl Isocyanate: Similar reactivity but differs in the aromatic substituent, leading to different applications in organic synthesis.
Methyl Isocyanate: More volatile and toxic, primarily used in the production of pesticides and polyurethane foams.
Uniqueness: this compound’s uniqueness lies in its phenoxy group, which imparts distinct reactivity and properties compared to other isocyanates. This makes it particularly valuable in the synthesis of specialized organic compounds .
特性
CAS番号 |
4461-31-8 |
|---|---|
分子式 |
C9H7NO3 |
分子量 |
177.16 g/mol |
IUPAC名 |
2-phenoxyacetyl isocyanate |
InChI |
InChI=1S/C9H7NO3/c11-7-10-9(12)6-13-8-4-2-1-3-5-8/h1-5H,6H2 |
InChIキー |
SUPAAWQDMBKXGN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OCC(=O)N=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


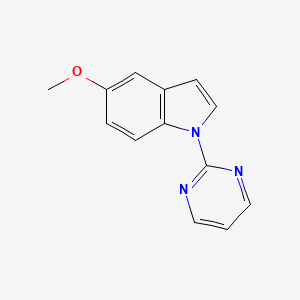
![6-Methylbenzo[4,5]imidazo[1,2-a]pyridine](/img/structure/B14132749.png)
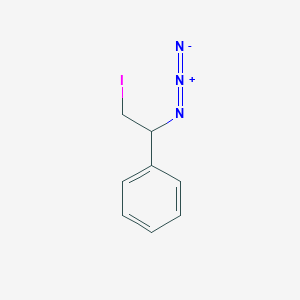
![N'-Prop-2-yn-1-yl-N-[4-(1,3-thiazol-4-yl)phenyl]methanimidamide](/img/structure/B14132760.png)

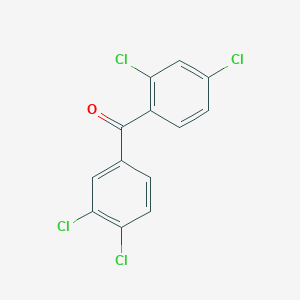
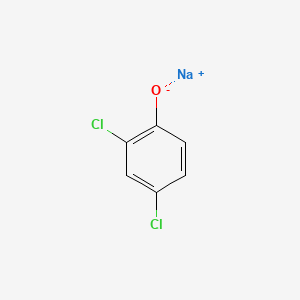
![3-[3-(dimethylamino)propyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B14132805.png)

![(S)-1-(Dicyclohexylphosphino)-2-[(R)-1-(dimethylamino)ethyl]ferrocene](/img/structure/B14132813.png)

![(S)-2-((1S,3R,4S)-Quinuclidin-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benzo[de]isoquinolin-1-one hydrochloride](/img/structure/B14132822.png)
![9-[2,6-Di(carbazol-9-yl)-4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]-3,6-dimethylcarbazole](/img/structure/B14132823.png)
![N-cyclooctyl-3-{(4S)-2,5-dioxo-1-[(1S)-1-phenylethyl]imidazolidin-4-yl}propanamide](/img/structure/B14132824.png)
